1-(1-Pyrazolyl)cyclohexanecarboxylic Acid
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Overview
Description
1-(1-Pyrazolyl)cyclohexanecarboxylic Acid is an organic compound that features a cyclohexane ring bonded to a carboxylic acid group and a pyrazole ring
Preparation Methods
The synthesis of 1-(1-Pyrazolyl)cyclohexanecarboxylic Acid typically involves the reaction of cyclohexanecarboxylic acid with pyrazole under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the bond between the cyclohexane ring and the pyrazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
1-(1-Pyrazolyl)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(1-Pyrazolyl)cyclohexanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1-Pyrazolyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
1-(1-Pyrazolyl)cyclohexanecarboxylic Acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic Acid: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
Pyrazole: Lacks the cyclohexane ring, which may limit its applications in certain fields.
1-Phenyl-1-cyclohexanecarboxylic Acid: Contains a phenyl group instead of a pyrazole ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-pyrazol-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c13-9(14)10(5-2-1-3-6-10)12-8-4-7-11-12/h4,7-8H,1-3,5-6H2,(H,13,14) |
InChI Key |
KXYAJPVQPLISSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2C=CC=N2 |
Origin of Product |
United States |
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